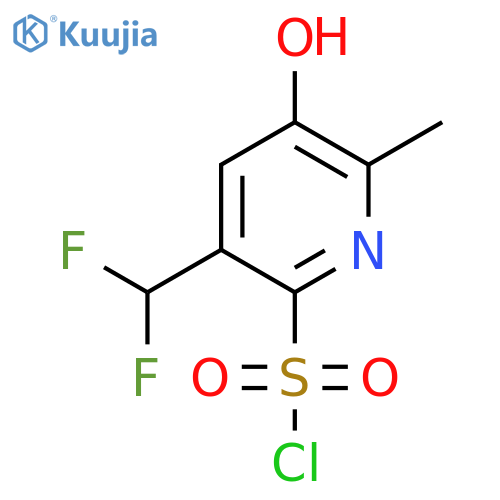

Cas no 1805204-70-9 (3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride)

3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride

-

- インチ: 1S/C7H6ClF2NO3S/c1-3-5(12)2-4(6(9)10)7(11-3)15(8,13)14/h2,6,12H,1H3

- InChIKey: OAYJPHITSMTJHL-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C(C(F)F)=CC(=C(C)N=1)O)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 319

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 75.6

3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029029045-500mg |

3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride |

1805204-70-9 | 95% | 500mg |

$1,617.60 | 2022-04-01 | |

| Alichem | A029029045-250mg |

3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride |

1805204-70-9 | 95% | 250mg |

$960.40 | 2022-04-01 | |

| Alichem | A029029045-1g |

3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride |

1805204-70-9 | 95% | 1g |

$2,952.90 | 2022-04-01 |

3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride 関連文献

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

10. Caper tea

3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chlorideに関する追加情報

Professional Introduction to 3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl Chloride (CAS No. 1805204-70-9)

3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 1805204-70-9, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of a difluoromethyl group and a pyridine-2-sulfonyl chloride moiety, make it a valuable building block for the development of novel therapeutic agents.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively studied in the context of designing small-molecule inhibitors and agonists. Recent research has highlighted the potential of difluoromethyl-substituted compounds in improving pharmacokinetic profiles, particularly in terms of reducing susceptibility to enzymatic degradation. For instance, studies have demonstrated that the incorporation of a difluoromethyl group can significantly prolong the half-life of certain drug molecules, thereby increasing their therapeutic efficacy.

The pyridine-2-sulfonyl chloride moiety adds another layer of functionality to this compound, making it a versatile intermediate for further chemical modifications. Sulfonyl chlorides are well-known for their reactivity in nucleophilic substitution reactions, which allows for the facile introduction of various functional groups. This property is particularly useful in medicinal chemistry, where rapid and efficient synthesis of complex molecules is often required. The combination of these two distinct functional groups makes 3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in the development of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The structural motif present in 3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride aligns well with the requirements for kinase inhibition. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. By targeting these enzymes with specific inhibitors, it is possible to modulate cellular processes and alleviate disease symptoms.

A particular area of interest has been the development of inhibitors targeting tyrosine kinases, which are overactive in many types of cancer. The difluoromethyl group and the sulfonyl chloride moiety can be strategically positioned to interact with key residues in the active site of tyrosine kinases, thereby inhibiting their activity. Preliminary computational studies have suggested that derivatives of this compound may exhibit high binding affinity to tyrosine kinases, making them promising candidates for further development.

The synthesis of 3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the sulfonyl chloride group typically involves reaction with phosphorus pentachloride or thionyl chloride, while the incorporation of the difluoromethyl group can be achieved through halogenation or metal-catalyzed cross-coupling reactions. These synthetic strategies have been refined over time, leveraging advances in catalytic systems and reaction conditions to improve efficiency and scalability.

The potential applications of this compound extend beyond kinase inhibition. Its structural framework can be modified to target other enzyme families or receptors involved in disease pathways. For example, modifications at the hydroxyl group or the methyl substituent could lead to derivatives with enhanced activity against bacterial enzymes or viral proteases. Such modifications would require careful consideration of steric and electronic factors to maintain or improve binding affinity and selectivity.

The use of computational methods has become increasingly important in the design and optimization of drug candidates like 3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride. Molecular modeling techniques can predict how different structural modifications will affect binding affinity and pharmacokinetic properties. These predictions can then be validated experimentally, leading to an iterative process that refines the compound's design. Such an approach has been instrumental in accelerating drug discovery pipelines and reducing development costs.

In conclusion, 3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride (CAS No. 1805204-70-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. The combination of a difluoromethyl group and a pyridine-2-sulfonyl chloride moiety provides a versatile platform for designing novel therapeutic agents. Ongoing research continues to explore its potential in various disease areas, particularly cancer and inflammatory disorders. As our understanding of biological targets improves and synthetic methodologies advance, compounds like this are poised to play a crucial role in future drug development efforts.

1805204-70-9 (3-(Difluoromethyl)-5-hydroxy-6-methylpyridine-2-sulfonyl chloride) 関連製品

- 2098116-51-7(6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol)

- 2171987-50-9(2-(4-hydroxyoxan-4-yl)-2-methylpentanoic acid)

- 748768-34-5(1-(propane-1-sulfonyl)piperidin-4-amine)

- 1234918-81-0(7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide)

- 1807271-70-0(3-Chloro-6-phenylpyridine-2-sulfonyl chloride)

- 1694770-14-3(1-(2-methylquinolin-6-yl)prop-2-en-1-one)

- 1806577-12-7(3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride)

- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)

- 2375260-22-1(Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride)

- 1805166-07-7(6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine)